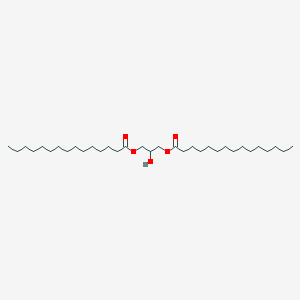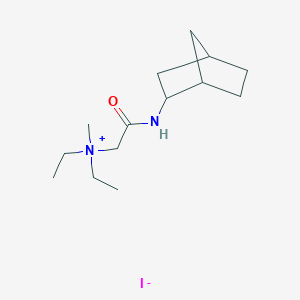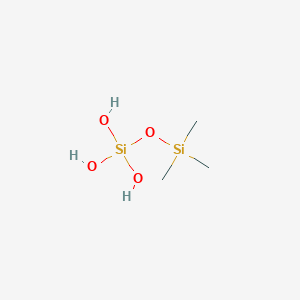
Silicic acid, trimethylsilyl ester
Vue d'ensemble
Description
Silicic acid, trimethylsilyl ester, also known as Trimethylsilyl trihydrogen silicate, is a compound with the molecular formula C3H12O4Si2 . It has a molecular weight of 168.30 g/mol . The compound is characterized by a total of 20 bonds, including 8 non-H bonds, 2 rotatable bonds, and 3 hydroxyl groups .
Synthesis Analysis
While specific synthesis methods for Silicic acid, trimethylsilyl ester were not found in the search results, it is known that carboxylic acids can be readily protected during hydroboration reactions by converting them to the corresponding trimethylsilyl esters .
Molecular Structure Analysis
The molecular structure of Silicic acid, trimethylsilyl ester is characterized by 20 bonds, including 8 non-H bonds, 2 rotatable bonds, and 3 hydroxyl groups . The compound has a molecular weight of 168.30 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving Silicic acid, trimethylsilyl ester were not found in the search results, it is known that trimethylsilyl esters are used in various chemical reactions. For instance, they are used in the preparation of ester derivatives of fatty acids for chromatographic analysis .
Physical And Chemical Properties Analysis
Silicic acid, trimethylsilyl ester has a molecular weight of 168.30 g/mol. It has 3 hydrogen bond donors and 4 hydrogen bond acceptors. The compound also has 2 rotatable bonds. Its exact mass and monoisotopic mass are 168.02741193 g/mol .
Safety And Hazards
Silicic acid, trimethylsilyl ester does not have an individual approval but may be used as a component in a product covered by a group standard . It is not approved for use as a chemical in its own right . A safety assessment of silylates and surface-modified siloxysilicates, which include compounds like Silicic acid, trimethylsilyl ester, concluded that they are safe as used when formulated and delivered in the final product not to be irritating or sensitizing to the respiratory tract .
Orientations Futures
While specific future directions for Silicic acid, trimethylsilyl ester were not found in the search results, it is known that mesoporous silica nanoparticles, which can be synthesized using silicic acid derivatives, have found extensive applications as nanocarriers to deliver therapeutic, diagnostic and combined “theranostic” cargos to cells and tissues . This suggests potential future directions for the use of Silicic acid, trimethylsilyl ester in the field of nanomedicine.
Propriétés
IUPAC Name |
trihydroxy(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H12O4Si2/c1-8(2,3)7-9(4,5)6/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTALGTVSQTALQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl trihydrogen silicate | |
CAS RN |
56275-01-5, 101649-59-6 | |
| Record name | Trimethylsiloxysilicate (m/q 0.8-1.0) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056275015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl trihydrogen silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101649596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIMETHYLSILYL TRIHYDROGEN SILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU6EUR7UAY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



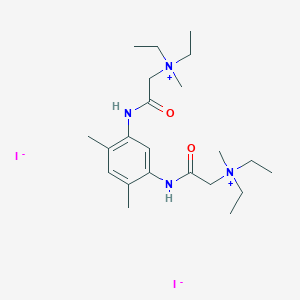
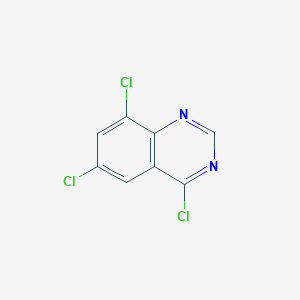
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)
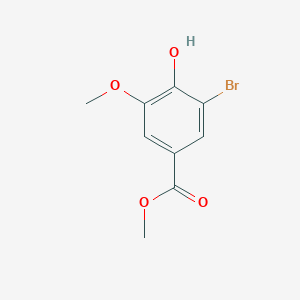
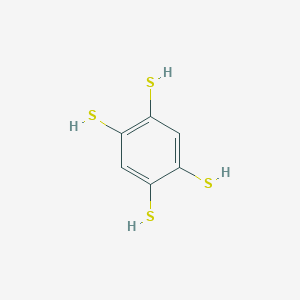

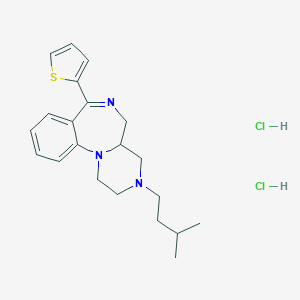
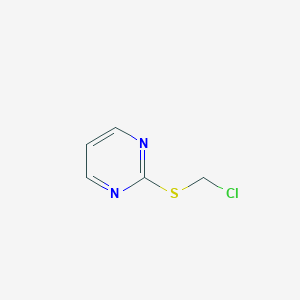
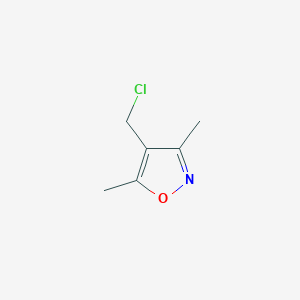
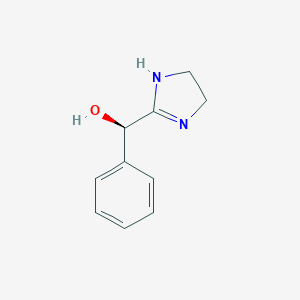
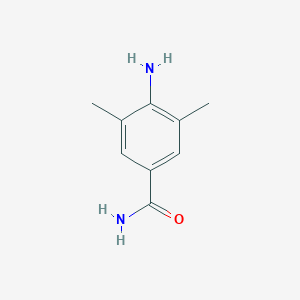
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
